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molecular formula C9H8BrNO3 B1590585 Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 80709-83-7

Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B1590585
M. Wt: 258.07 g/mol
InChI Key: MLBWLOCPAYJAFP-UHFFFAOYSA-N
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Patent
US06576653B2

Procedure details

2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester (Krutosikova, A.; Kovac, J.; Dandarova, M.; Lesko, J.; Ferik, S., Collect. Czech. Chem. Commun., 46: 2564-2573 (1981)) was hydrolyzed according to Procedure E (4 equiv 2 N NaOH, ethanol; reflux 5h, room temperature overnight; after concentration to remove ethanol, residue partitioned between ethyl acetate and 2 N HCl; combined organic phases dried over Na2SO4; no purification).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:10][C:9]2[CH:11]=[C:12]([Br:14])[O:13][C:8]=2[CH:7]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[Br:14][C:12]1[O:13][C:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[NH:10][C:9]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(N1)C=C(O2)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, Collect
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
to remove ethanol, residue
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 2 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined organic phases dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
no purification)

Outcomes

Product
Name
Type
Smiles
BrC1=CC=2NC(=CC2O1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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